molecular formula C15H15NO3S2 B2802086 4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381196-39-0

4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Numéro de catalogue: B2802086
Numéro CAS: 381196-39-0
Poids moléculaire: 321.41
Clé InChI: MBJMAXNUMDAXBN-XFXZXTDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid belongs to the rhodanine family, characterized by a thiazolidinone core with a conjugated exocyclic double bond (Z-configuration) and a sulfanylidene group. The structure includes a 2-methylphenyl substituent at the C5 position and a butanoic acid chain at the N3 position (Fig. 1). This configuration is critical for biological activity, as the Z-isomer enhances steric and electronic interactions with target proteins . Rhodanine derivatives are known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The butanoic acid moiety improves solubility and bioavailability compared to simpler alkyl or aryl substitutions .

Propriétés

IUPAC Name

4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-5-2-3-6-11(10)9-12-14(19)16(15(20)21-12)8-4-7-13(17)18/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJMAXNUMDAXBN-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 2-methylbenzaldehyde with thiazolidine-2,4-dione, followed by the introduction of a butanoic acid group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or the carbonyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism by which 4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The table below compares structural features, biological activities, and physicochemical properties of the target compound with related analogs:

Compound Name Key Substituents Biological Activity Molecular Weight (g/mol) LogP References
4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-Methylphenyl, butanoic acid Antimicrobial, enzyme inhibition ~365.4 3.2*
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl, phenyl Anticancer, crystallography studies 311.4 4.1
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Methoxyphenyl, butanoic acid Antibacterial, improved solubility 337.4 2.8
4-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-... Pyrazole, ethylsulfanyl, butanoic acid Antitubercular, molecular docking 509.1 4.5
2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-...-3-methylbutanoic acid 4-Bromophenyl, methylbutanoic acid Antifungal, halogen-enhanced activity 400.3 4.7
4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid Fluorophenyl, benzoic acid GPR35 agonist (human-selective) 355.3 3.0

*Predicted using ChemDraw.

Key Observations:

Substituent Effects on Bioactivity: The 2-methylphenyl group in the target compound enhances hydrophobic interactions with enzyme pockets, as seen in antimicrobial assays . Electron-withdrawing groups (e.g., bromo in ) increase lipophilicity (higher LogP) and improve membrane permeability but may reduce solubility . Butanoic acid chains (vs. shorter acids) balance solubility and target binding. For example, the butanoic acid in the target compound shows better bioavailability than benzoic acid derivatives .

Species Selectivity :

  • Compounds like 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid exhibit high selectivity for human GPR35 over rodent orthologs, highlighting the role of aromatic substituents in species-specific interactions .

Enzyme Inhibition Mechanisms :

  • Molecular docking studies () reveal that the Z-configuration and sulfanylidene group in rhodanine derivatives form hydrogen bonds with residues in shikimic acid kinase, a target for antitubercular drugs.

Physicochemical Properties

  • Solubility: Butanoic acid derivatives (e.g., target compound, ) generally exhibit higher aqueous solubility (>50 μM) than phenyl-substituted analogs due to ionizable carboxyl groups .
  • LogP : The target compound’s LogP (~3.2) suggests moderate lipophilicity, ideal for crossing biological membranes while retaining solubility.

Q & A

Q. What are the critical steps and optimization parameters for synthesizing this thiazolidinone derivative?

The synthesis involves a multi-step route:

  • Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid.
  • Step 2 : Condensation of the thiazolidinone with 2-methylbenzaldehyde under basic conditions to introduce the methylidene moiety.
  • Key Parameters :
  • Solvent : Ethanol or DMSO for solubility and reactivity .
  • Temperature : 60–80°C for optimal condensation .
  • Catalysts : Piperidine or acetic acid to accelerate Knoevenagel reactions .
    • Yield Optimization : Adjust pH to 3–4 during precipitation to enhance purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
  • NMR Spectroscopy : Assign peaks for the thiazolidinone ring (δ 170–175 ppm for C=O) and methylidene protons (δ 7.2–7.8 ppm) .
  • HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water, 70:30) .
    • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 160–246°C decomposition observed in analogs) .

Q. How to design initial biological activity screening protocols?

  • Antimicrobial Assays : Use disk diffusion against E. coli and S. aureus with MIC values reported in µg/mL .
  • Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How to perform structure-activity relationship (SAR) studies on analogs?

  • Modifications :
  • Substituent Variation : Replace 2-methylphenyl with 3,4-dimethoxyphenyl to enhance hydrophobicity and binding affinity .
  • Chain Length : Extend the butanoic acid side chain to hexanoic acid to improve membrane permeability .
    • Activity Comparison :
Analog SubstituentBiological Activity (IC₅₀)Key Finding
2-Methylphenyl12 µM (COX-2 inhibition)Baseline activity
3,4-Dimethoxyphenyl5.8 µM2.1× potency increase
4-Hydroxyphenyl23 µMReduced efficacy due to polarity
Source: Adapted from

Q. What strategies are effective for identifying molecular targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding with PPAR-γ (PDB ID: 1I7I) or EGFR (PDB ID: 1M17) .
  • Enzyme Assays : Measure inhibition of α-glucosidase or carbonic anhydrase IX at varying concentrations .
  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers Bcl-2/Bax) .

Q. How to address stability and degradation during storage?

  • Degradation Pathways :
  • Hydrolysis : Susceptible to base-catalyzed ring opening (monitor via HPLC at pH >8) .
  • Oxidation : Thioxo group forms sulfoxides; store under argon at -20°C .
    • Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to prevent radical-mediated degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.